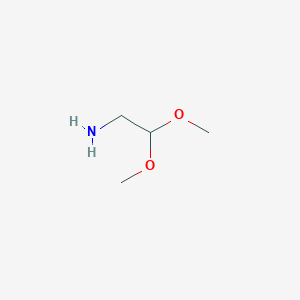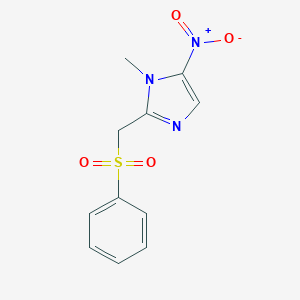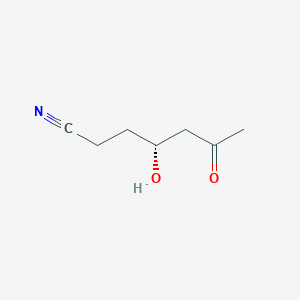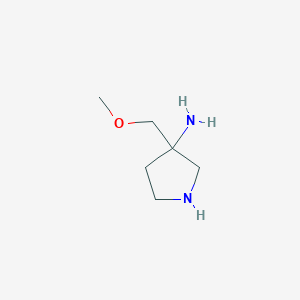
Aminoacetaldehyde dimethyl acetal
Descripción general
Descripción
Aminoacetaldehyde dimethyl acetal, also known as 2,2-dimethoxy-ethylamine, is a critical intermediate in the synthesis of ivabradine hydrochloride, proline analogs, praziquantel, and other raw materials .
Synthesis Analysis
Aminoacetaldehyde dimethyl acetal is synthesized by reacting an amide with a reactive solution containing nitrogen atoms . It is also used as a building block for the synthesis of various acylated and sufonylated oxyenamides .Molecular Structure Analysis
The molecular formula of Aminoacetaldehyde dimethyl acetal is C4H11NO2. Its molecular weight is 105.1356 . The IUPAC Standard InChI is InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3 .Chemical Reactions Analysis
Aminoacetaldehyde dimethyl acetal reacts with sulfone, followed by hydrolysis and reductive amination by adding desired piperazine derivative to yield piperazine derivatives of 2-furanyl [1,2,4]triazolo [1,5-a] [1,3,5]triazine .Physical And Chemical Properties Analysis
Aminoacetaldehyde dimethyl acetal is a liquid at 20°C. It has a refractive index of 1.417 (lit.) and a density of 0.965 g/mL at 25°C (lit.) . Its boiling point is 135-139°C/95 mmHg (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Piperazine Derivatives
Aminoacetaldehyde dimethyl acetal reacts with sulfone, followed by hydrolysis and reductive amination by adding desired piperazine derivative to yield piperazine derivatives of 2-furanyl [1,2,4]triazolo [1,5-a] [1,3,5]triazine .
Building Block for Oxyenamides
Aminoacetaldehyde dimethyl acetal is used as a building block for the synthesis of various acylated and sufonylated oxyenamides .
Fluorescent Substrate for Aldehyde Dehydrogenase
Aminoacetaldehyde dimethyl acetal was used in a study to develop a fluorescent substrate for aldehyde dehydrogenase .
Preparation of Chitosan-Dendrimer Hybrids
It was used in preparation of chitosan-dendrimer hybrids having various functional groups such as carboxyl, ester and poly(ethylene glycol) .
Synthesis of Bicyclic Proline Analog
Aminoacetaldehyde dimethyl acetal was used in an synthesis of a bicyclic proline analog from L-ascorbic acid .
Preparation of α-Aminophosphonates
It was used in a 3-component reaction catalyzed by MgClO4 leading to α-aminophosphonates .
Mecanismo De Acción
Target of Action
Aminoacetaldehyde dimethyl acetal (ADMA) is a molecule that binds to receptor proteins . The primary targets of ADMA are these receptor proteins, which play a crucial role in cellular signaling and function.
Mode of Action
ADMA interacts with its target receptor proteins by binding to them . This binding can trigger a series of biochemical reactions within the cell, leading to various changes in cellular function. The exact nature of these changes can depend on the specific receptor protein that ADMA interacts with.
Biochemical Pathways
It’s known that adma is synthesized by reacting an amide with a reactive solution containing nitrogen atoms . This suggests that ADMA may be involved in nitrogen metabolism within the cell.
Pharmacokinetics
It’s known that adma is miscible in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
Given its interaction with receptor proteins , it can be inferred that ADMA likely influences cellular signaling pathways, which can have various downstream effects on cellular function.
Action Environment
ADMA is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation . It should be stored in a cool, dry place away from oxidizing agents . . These factors suggest that the action, efficacy, and stability of ADMA can be influenced by environmental factors such as temperature, humidity, and the presence of other chemical substances.
Safety and Hazards
Aminoacetaldehyde dimethyl acetal is a flammable liquid and vapor. It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation. All sources of ignition should be removed and personnel should be evacuated to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWWDTYDYOFRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066803 | |
| Record name | Ethanamine, 2,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoacetaldehyde dimethyl acetal | |
CAS RN |
22483-09-6 | |
| Record name | Aminoacetaldehyde dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22483-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoacetaldehyde dimethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022483096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethoxyethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOACETALDEHYDE DIMETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF4JYB7VV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Aminoacetaldehyde Dimethyl Acetal?
A1: The molecular formula of Aminoacetaldehyde Dimethyl Acetal is C4H11NO2, and its molecular weight is 105.14 g/mol.
Q2: Is there any spectroscopic data available for Aminoacetaldehyde Dimethyl Acetal?
A2: While the provided abstracts do not delve into detailed spectroscopic characterization, researchers typically employ techniques like ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity of Aminoacetaldehyde Dimethyl Acetal. []
Q3: What are the common starting materials for synthesizing Aminoacetaldehyde Dimethyl Acetal?
A3: Aminoacetaldehyde Dimethyl Acetal can be prepared by reacting Chloroacetaldehyde Dimethyl Acetal with ammonia [, ] or by reacting N-(2,2-Dimethoxyethyl)Guanidine Sulfate with concentrated hydrochloric acid. []
Q4: How does Aminoacetaldehyde Dimethyl Acetal participate in the synthesis of heterocyclic compounds?
A4: Aminoacetaldehyde Dimethyl Acetal serves as a versatile building block in the synthesis of various heterocyclic systems. For instance, it reacts with dimethyl N-(4-arylthiazol-2-yl)dithiocarbonimidodithioates to yield 1-(4-arylthiazol-2-yl)-2-methylthioimidazoles. [] It also plays a crucial role in forming imidazopyridines, as demonstrated in the synthesis of galacto- and gluco-configured inhibitors for syn-protonating β-glycosidases. [] Moreover, it serves as a precursor in the synthesis of β-carbolinones and indolo-pyrazinones via Ugi four-component reactions. []
Q5: Can Aminoacetaldehyde Dimethyl Acetal be used to synthesize praziquantel?
A5: Yes, Aminoacetaldehyde Dimethyl Acetal can be used in the one-pot synthesis of praziquantel. It reacts with an intermediate formed from the condensation of beta-phenylethylamine and chloroacetyl chloride to yield a precursor that undergoes cyclization and further reactions to produce praziquantel. []
Q6: What is the role of Aminoacetaldehyde Dimethyl Acetal in the Pomeranz–Fritsch Isoquinoline Synthesis?
A6: In a modified Pomeranz–Fritsch reaction, Aminoacetaldehyde Dimethyl Acetal reacts with various alkoxybenzaldehydes to form Schiff bases. These Schiff bases are further reacted with Grignard reagents and then cyclized under acidic conditions to yield isoquinoline derivatives. [, , , ]
Q7: What are some potential biological activities of compounds synthesized using Aminoacetaldehyde Dimethyl Acetal?
A7: Compounds derived from Aminoacetaldehyde Dimethyl Acetal have shown promise in various biological applications. For example, 8-chloroimidazo[1,2-b][1,4,2]benzodithiazine 5,5-dioxide derivatives, synthesized using Aminoacetaldehyde Dimethyl Acetal, exhibited moderate anti-HIV activity and anticancer activity. []
Q8: Are there any applications of Aminoacetaldehyde Dimethyl Acetal in material science?
A8: Aminoacetaldehyde Dimethyl Acetal has been explored in material science, particularly in the development of antifouling surfaces. Dendritic saccharide surfactant polymers incorporating Aminoacetaldehyde Dimethyl Acetal have been synthesized and demonstrated to reduce platelet adhesion. []
Q9: Can Aminoacetaldehyde Dimethyl Acetal be used to modify polymers?
A9: Yes, Aminoacetaldehyde Dimethyl Acetal has been used to modify polyvinyl alcohol in powder form. The partial aminoacetalization of the polymer aims to enhance the dye affinity of the resulting fibers. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)



![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)








![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)